ethyl 4-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
CAS No.: 946209-53-6
Cat. No.: VC4381289
Molecular Formula: C18H21N3O4S
Molecular Weight: 375.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946209-53-6 |
|---|---|
| Molecular Formula | C18H21N3O4S |
| Molecular Weight | 375.44 |
| IUPAC Name | ethyl 4-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C18H21N3O4S/c1-5-25-17(23)15-12(4)19-18(24)21-16(15)26-9-14(22)20-13-7-6-10(2)8-11(13)3/h6-8H,5,9H2,1-4H3,(H,20,22)(H,19,21,24) |
| Standard InChI Key | DXPYIWATHUSVRM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=C(C=C(C=C2)C)C)C |
Introduction
Ethyl 4-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of pyrimidine derivatives. It features a pyrimidine ring, a carboxylate group, and a sulfanyl moiety, making it a heterocyclic compound of significant interest in medicinal chemistry and pharmacology research. This compound is primarily used in non-human research settings and is not intended for therapeutic or veterinary use.
Synthesis and Purification
The synthesis of ethyl 4-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. While specific synthetic pathways for this compound are not extensively documented, related compounds suggest the need for careful control of reaction conditions (temperature, solvent choice) and purification steps (such as recrystallization or chromatography) to isolate the desired product with high purity.
Biological Activity and Potential Applications
Compounds within the class of pyrimidine derivatives often exhibit biological activity, although specific data on the mechanism of action for ethyl 4-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is limited. Further studies would be necessary to elucidate specific interactions and pathways affected by this compound.
Potential Applications Table
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Research into biological activities and potential therapeutic effects |
| Pharmacology | Studies on drug interactions and pharmacokinetics |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume